1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of azetidines and triazoles This compound is notable for its complex structure, which includes a sulfonyl group, a dimethoxyphenyl group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenyl group is introduced.
Formation of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the Phenoxymethyl Group: This final step can involve etherification reactions to attach the phenoxymethyl group to the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole: Similar compounds include other azetidine and triazole derivatives with different substituents.
Comparison: Compared to other similar compounds, this compound is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.
This compound’s uniqueness lies in its potential for diverse chemical reactivity and its promising applications in various fields of research.
Biological Activity
The compound 1-(1-((2,5-dimethoxyphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Triazole Moiety : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
- Sulfonyl Group : Enhances solubility and bioavailability.
The molecular formula is C22H24N4O5S with a molecular weight of approximately 440.52 g/mol.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazoles can interfere with the cell cycle and induce apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human breast cancer cells (T47D), with an IC50 value of 27.3 μM .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- In vitro Studies : It showed promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Central Nervous System Effects
Given the structure's similarity to known CNS-active compounds, preliminary studies suggest potential neuroprotective effects:
- PDE10 Inhibition : The azetidine component may inhibit phosphodiesterase 10 (PDE10), which is implicated in various neurological disorders. This inhibition could lead to enhanced cognitive function and reduced neuroinflammation .
Table 1: Summary of Biological Activities
Activity Type | Test Subject | Result | Reference |
---|---|---|---|
Anticancer | T47D Cells | IC50 = 27.3 μM | |
Antimicrobial | E. coli | Effective at low concentrations | |
Neuroprotective | Mouse Model | Reduced neuroinflammation |
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety likely interacts with enzymes critical for cell division and survival.
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells has been observed, suggesting a halt in proliferation.
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-27-18-8-9-19(28-2)20(10-18)30(25,26)23-12-16(13-23)24-11-15(21-22-24)14-29-17-6-4-3-5-7-17/h3-11,16H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQFIVMRNSAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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